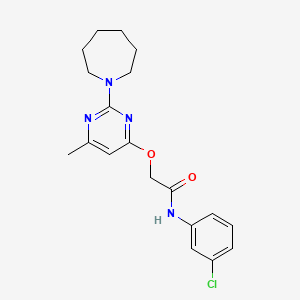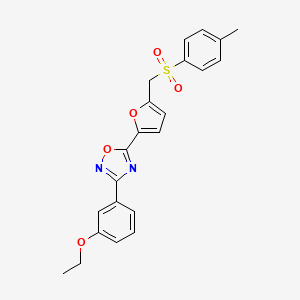
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as THPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Additionally, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to modulate the expression of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Additionally, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to improve glucose and lipid metabolism, which may have implications for the treatment of diabetes and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has limited water solubility, which may pose challenges for its use in certain experimental settings. Additionally, the synthesis of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is relatively complex and may require specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. One area of interest is the development of novel formulations of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide and its potential therapeutic applications in various disease states. Finally, the development of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide analogs may provide new insights into the structure-activity relationships of this compound and its derivatives.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves the reaction of 2-hydroxyacetophenone with nicotinoyl chloride in the presence of triethylamine to yield N-(2-hydroxyphenyl)nicotinamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of trifluoroacetic acid to yield N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16-4-2-1-3-15(16)20-18(22)14-5-6-17(19-11-14)24-12-13-7-9-23-10-8-13/h1-6,11,13,21H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBLHKVAWNVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-N-(3-morpholin-4-ylpropyl)-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2925906.png)

![2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2925909.png)

![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)





![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925926.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)